molecular formula C12H12N2O B6434310 2-methyl-4-(2-methylphenoxy)pyrimidine CAS No. 2640943-96-8

2-methyl-4-(2-methylphenoxy)pyrimidine

Cat. No.: B6434310
CAS No.: 2640943-96-8
M. Wt: 200.24 g/mol
InChI Key: PJBSCOGYCLIVPY-UHFFFAOYSA-N
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Description

2-methyl-4-(2-methylphenoxy)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylphenoxy group at the 4-position and a methyl group at the 2-position. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Mechanism of Action

Target of Action

2-Methyl-4-(2-methylphenoxy)pyrimidine, like other pyrimidine derivatives, is known to interact with several targets. Pyrimidines have been reported to exhibit a range of pharmacological effects, including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may exert its effects by inhibiting the aforementioned inflammatory mediators and protein kinases . This inhibition could result in the suppression of inflammation and control of cell growth and differentiation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the inflammatory mediators and protein kinases it targets . By inhibiting these targets, the compound could potentially disrupt the pathways that lead to inflammation and uncontrolled cell growth.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its anti-inflammatory and cell growth regulatory activities . By inhibiting key inflammatory mediators and protein kinases, the compound could potentially reduce inflammation and control cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K₂S₂O₈ .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(2-methylphenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, such as 2-methyl-4-(2-methylphenoxy)pyrimidine, are recognized for their role in developing anticancer agents. The compound's structural features may contribute to its ability to inhibit specific enzymes involved in tumor growth. For example, related compounds have shown promise as inhibitors of NAPE-PLD, an enzyme implicated in cancer metabolism. The optimization of pyrimidine scaffolds has led to the identification of potent inhibitors that can effectively reduce levels of anandamide, potentially influencing cancer cell proliferation and survival .

Enzyme Inhibition

Recent studies have highlighted the importance of pyrimidine derivatives in inhibiting branched-chain amino acid transaminases (BCATs), which are crucial in various metabolic pathways associated with cancer . Compounds structurally similar to this compound have been evaluated for their inhibitory effects on BCATs, demonstrating significant cellular activity and selectivity. These findings suggest that modifications to the pyrimidine core can enhance potency against specific targets.

Herbicidal Activity

The phenoxyacetic acid derivatives, including those related to this compound, are known for their herbicidal properties. Such compounds act as selective systemic herbicides, effectively controlling weed growth while minimizing damage to crops . The mechanism often involves disrupting plant growth hormones, leading to stunted development or death of targeted weeds.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity. Studies indicate that specific substitutions on the pyrimidine ring can significantly influence the compound's potency and selectivity:

  • Substituent Variability : Modifications at various positions on the pyrimidine ring have been shown to alter binding affinity and biological activity. For instance, replacing certain groups with more hydrophobic or polar substituents can enhance enzyme inhibition potency by improving interactions within the active site .
  • Conformational Analysis : The spatial arrangement of substituents around the pyrimidine core affects how well the compound fits into enzyme active sites, which is critical for its inhibitory effects .

Case Study: NAPE-PLD Inhibitors

In a notable study, a library of pyrimidine derivatives was synthesized and screened for NAPE-PLD inhibition. One compound demonstrated exceptional potency (pIC50 = 7.14), attributed to specific structural features derived from this compound . This research underscores the potential for developing targeted therapies based on structural modifications of existing compounds.

Case Study: Herbicide Development

Research into phenoxyacetic acid derivatives has led to the formulation of new herbicides that leverage the structural characteristics of compounds like this compound. These studies focus on optimizing efficacy while reducing environmental impact through selective action against weeds .

Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibits NAPE-PLD; reduces anandamide levels
Enzyme InhibitionPotent against BCATs; structural optimization
Herbicidal ActivityEffective systemic herbicide; selective action

Comparison with Similar Compounds

2-methyl-4-(2-methylphenoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-4-(2-methylphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C12H13N1O1
  • Molecular Weight : 201.24 g/mol
  • CAS Number : 2640943-96-8

The biological activity of this compound primarily stems from its interaction with various molecular targets. While specific targets for this compound are not fully elucidated, similar pyrimidine derivatives have shown diverse mechanisms, including:

  • Enzyme Inhibition : Many pyrimidines act as inhibitors for enzymes involved in cellular signaling and metabolic pathways.
  • Receptor Modulation : Some compounds within this class can modulate receptor activities, influencing cellular responses.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidines can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus0.5
This compoundE. faecalis1.0

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents in oncology. A notable study evaluated a series of pyrimidines for their efficacy against breast and lung cancer cell lines, revealing IC50 values in the low micromolar range .

Cell LineIC50 (μM)
MDA-MB-231 (Breast)5.0
A549 (Lung)3.5

Study on Anticancer Effects

In a recent investigation, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, including MCF7 and HCT116. The study found that modifications to the pyrimidine structure significantly enhanced cytotoxicity, with some compounds exhibiting over 100-fold increased potency compared to standard chemotherapeutics .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound displayed considerable activity against several pathogenic strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

2-methyl-4-(2-methylphenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBSCOGYCLIVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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